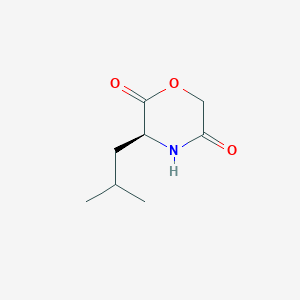
(S)-3-Isobutylmorpholine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Isobutylmorpholine-2,5-dione is a chiral compound with a morpholine ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a morpholine ring substituted with an isobutyl group at the 3-position and a dione functional group at the 2,5-positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isobutylmorpholine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutylamine with maleic anhydride, followed by cyclization to form the morpholine ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Isobutylmorpholine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The morpholine ring allows for substitution reactions, where functional groups can be introduced at specific positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
(S)-3-Isobutylmorpholine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of (S)-3-Isobutylmorpholine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its morpholine ring structure allows it to bind to active sites of enzymes, altering their activity. Additionally, the isobutyl and dione groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
®-3-Isobutylmorpholine-2,5-dione: The enantiomer of (S)-3-Isobutylmorpholine-2,5-dione with similar chemical properties but different biological activities.
3-Isobutylmorpholine: Lacks the dione functional group, resulting in different reactivity and applications.
Morpholine-2,5-dione:
Uniqueness: this compound is unique due to its chiral nature and the presence of both isobutyl and dione functional groups
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
(3S)-3-(2-methylpropyl)morpholine-2,5-dione |
InChI |
InChI=1S/C8H13NO3/c1-5(2)3-6-8(11)12-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
XCJJDQSWJHACOM-LURJTMIESA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)OCC(=O)N1 |
SMILES canonique |
CC(C)CC1C(=O)OCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


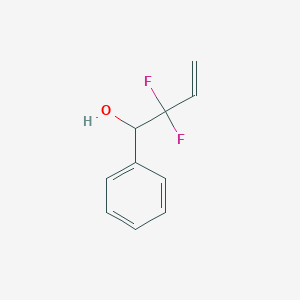
![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)

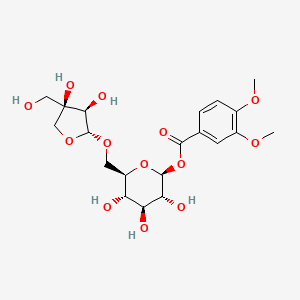
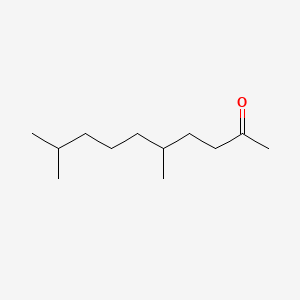
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)
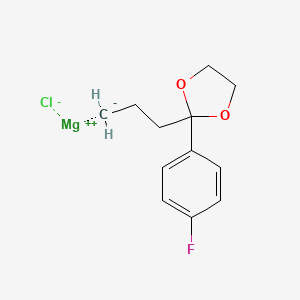

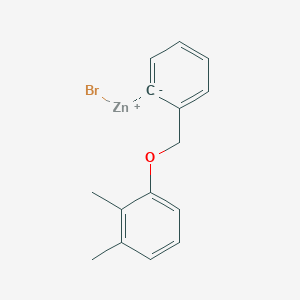
![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
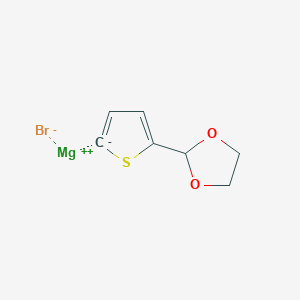
![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
